molecular formula C7H5Cl2NO B1594865 2,3-Dichlorobenzaldoxime CAS No. 4414-54-4

2,3-Dichlorobenzaldoxime

Cat. No.: B1594865
CAS No.: 4414-54-4
M. Wt: 190.02 g/mol
InChI Key: UDEADLUKAYYZNF-WMZJFQQLSA-N
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Description

2,3-Dichlorobenzaldoxime is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzaldoxime, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,3-Dichlorobenzaldoxime are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s two chlorine atoms and the oxime functional group .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzaldoxime can be synthesized through the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in methanol at room temperature for about 2.5 hours .

Industrial Production Methods: On an industrial scale, the synthesis involves the reaction of 2,3-dichlorobenzal chloride or 2,3-dichlorobenzyl chloride with hydroxylamine in the presence of a strong mineral acid. This method is advantageous for large-scale production due to its efficiency and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzaldoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide can be used under mild conditions.

Major Products:

Scientific Research Applications

2,3-Dichlorobenzaldoxime has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-dichlorobenzaldoxime exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzaldoxime
  • 2,6-Dichlorobenzaldoxime
  • 3,4-Dichlorobenzaldoxime

Comparison: 2,3-Dichlorobenzaldoxime is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

CAS No.

4414-54-4

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

(NZ)-N-[(2,3-dichlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4-

InChI Key

UDEADLUKAYYZNF-WMZJFQQLSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NO

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N\O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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